molecular formula C17H22N2O4S2 B2416762 3-(N-methyl4-methoxybenzenesulfonamido)-N-(2-methylpropyl)thiophene-2-carboxamide CAS No. 1115933-56-6

3-(N-methyl4-methoxybenzenesulfonamido)-N-(2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B2416762
CAS No.: 1115933-56-6
M. Wt: 382.49
InChI Key: BBBKRFAZLSETIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one containing a 2,5-dimethylphenyl group and the other containing a 1H-indol-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2,5-dimethylaniline with isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures (50-80°C) and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-phenylurea
  • N-(2,5-dimethylphenyl)-N’-(1H-indol-3-yl)urea
  • N-(2,5-dimethylphenyl)-N’-(4-methylphenyl)urea

Comparison: N-(2,5-dimethylphenyl)-N’-[3-(1H-indol-2-yl)phenyl]urea is unique due to the presence of both the 2,5-dimethylphenyl and 1H-indol-2-yl groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methylpropyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12(2)11-18-17(20)16-15(9-10-24-16)19(3)25(21,22)14-7-5-13(23-4)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBKRFAZLSETIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.